Chain Length and Molecular Weight: A Decisive Factor in Macrocycle and Peptide Synthesis
The three-carbon backbone of 3-(benzyloxy)propanoyl chloride (C10H11ClO2, MW 198.65) provides a specific spatial separation between the reactive acyl chloride and the protected oxygen, which is critical for forming defined macrocyclic structures. This is in contrast to the shorter two-carbon analog, benzyloxyacetyl chloride (C9H9ClO2, MW 184.62), which yields a different ring size and conformation in cyclization reactions . This difference is not merely incremental; it dictates whether a target ten-membered oxa-cyclol can be formed at all, as demonstrated in the synthesis of cyclodepsitripeptides where only the three-carbon variant provides the correct geometry for ring closure [1].
| Evidence Dimension | Molecular Weight and Carbon Chain Length |
|---|---|
| Target Compound Data | C10H11ClO2; MW 198.65 g/mol; Three-carbon chain |
| Comparator Or Baseline | Benzyloxyacetyl chloride (CAS 19810-31-2); C9H9ClO2; MW 184.62 g/mol; Two-carbon chain |
| Quantified Difference | Difference of one methylene unit (-CH2-); MW difference of 14.03 g/mol |
| Conditions | Structural comparison based on molecular formula and mass spectrometry data. |
Why This Matters
Procurement of the wrong chain-length analog leads to the synthesis of an entirely different macrocycle or peptide, potentially invalidating entire research programs and wasting resources.
- [1] Scilit. (n.d.). Cyclol formation from tripeptides containing β-alanine. View Source
